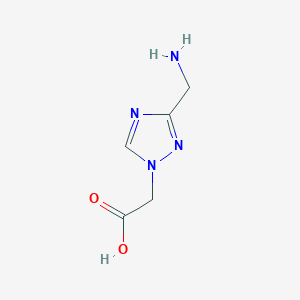
2-(3-(Aminomethyl)-1h-1,2,4-triazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Aminomethyl)-1h-1,2,4-triazol-1-yl)acetic acid is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Aminomethyl)-1h-1,2,4-triazol-1-yl)acetic acid typically involves the reaction of a triazole derivative with an appropriate aminomethylating agent. One common method is the reaction of 1H-1,2,4-triazole with formaldehyde and ammonium chloride under acidic conditions to form the aminomethylated triazole. This intermediate can then be reacted with chloroacetic acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(3-(Aminomethyl)-1h-1,2,4-triazol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives (oxidation), dihydrotriazole derivatives (reduction), and various substituted triazole derivatives (substitution).
科学的研究の応用
2-(3-(Aminomethyl)-1h-1,2,4-triazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 2-(3-(Aminomethyl)-1h-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in coordination chemistry. Additionally, the amino group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes.
類似化合物との比較
Similar Compounds
1H-1,2,4-Triazole: The parent compound of the triazole ring.
3-Aminomethyl-1H-1,2,4-triazole: A closely related compound with similar reactivity.
2-(1H-1,2,4-Triazol-1-yl)acetic acid: A compound with a similar structure but lacking the aminomethyl group.
Uniqueness
2-(3-(Aminomethyl)-1h-1,2,4-triazol-1-yl)acetic acid is unique due to the presence of both the aminomethyl group and the triazole ring. This combination allows for a wide range of chemical reactivity and potential applications in various fields. The compound’s ability to form coordination complexes and participate in hydrogen bonding makes it particularly valuable in medicinal chemistry and materials science.
特性
分子式 |
C5H8N4O2 |
|---|---|
分子量 |
156.14 g/mol |
IUPAC名 |
2-[3-(aminomethyl)-1,2,4-triazol-1-yl]acetic acid |
InChI |
InChI=1S/C5H8N4O2/c6-1-4-7-3-9(8-4)2-5(10)11/h3H,1-2,6H2,(H,10,11) |
InChIキー |
KPIFENQZPMDLOV-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=NN1CC(=O)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13549079.png)
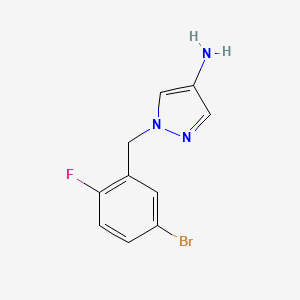
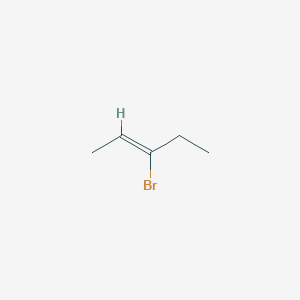
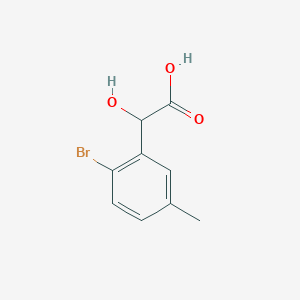
![Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-one](/img/structure/B13549096.png)
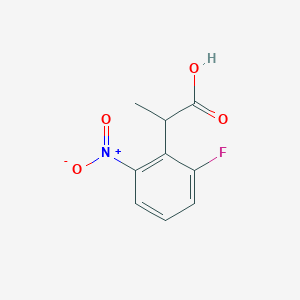
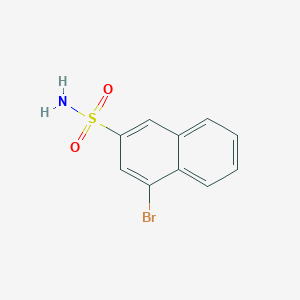
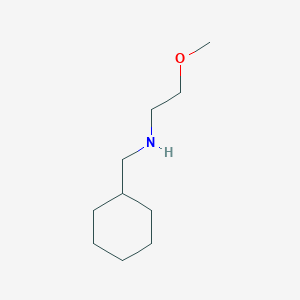
![1-[(Tert-butoxy)carbonyl]-4-(furan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13549114.png)
![1-tert-butyl 2-methyl (4E)-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1,2-dicarboxylate](/img/structure/B13549118.png)

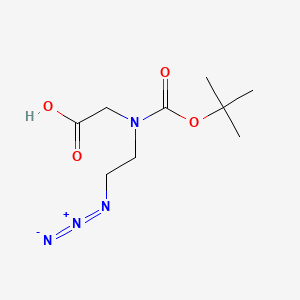
![3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13549133.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B13549137.png)
